molecular formula C19H22N8O B10879761 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea

Cat. No.: B10879761
M. Wt: 378.4 g/mol
InChI Key: DFSFQNQMKZOAMJ-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-(1H-imidazol-4-yl)ethylamine in the presence of a suitable condensing agent. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol

Comparison: Compared to these similar compounds, 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole and pyrimidine rings provide multiple sites for interaction with biological targets, enhancing its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C19H22N8O/c1-13-10-14(2)24-18(23-13)26-17(21-9-8-16-11-20-12-22-16)27-19(28)25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,22)(H3,21,23,24,25,26,27,28)

InChI Key

DFSFQNQMKZOAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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